![molecular formula C30H30N6 B2489437 6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-31-2](/img/structure/B2489437.png)

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazolo[3,4-d]pyrimidine scaffold is a notable feature in the realm of medicinal chemistry, primarily due to its resemblance to the adenine moiety of ATP, offering potential interaction with a plethora of biological targets. The interest in this scaffold stems from its versatility in binding to various receptors and enzymes, thereby exhibiting a wide range of pharmacological activities.

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from substituted pyrimidines or pyrazoles. A common approach includes the cyclization of intermediates under specific conditions to introduce the desired functional groups at strategic positions on the core structure. For example, compounds similar to the target molecule have been synthesized through reactions involving cyanopyridine derivatives under reflux conditions to yield substituted pyrazolo[3,4-d]pyrimidines characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012).

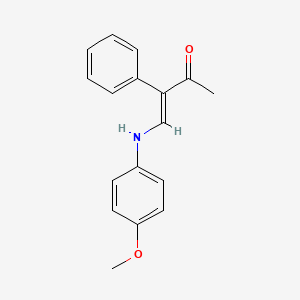

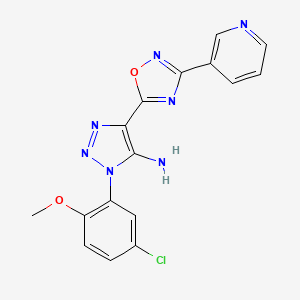

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is elucidated using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. These compounds often display interesting intramolecular and intermolecular interactions, including hydrogen bonds that stabilize their conformation and influence their reactivity and interaction with biological targets. An example includes the detailed structural and DFT analysis of related compounds, revealing insights into their electronic structure and reactivity (Murugavel et al., 2014).

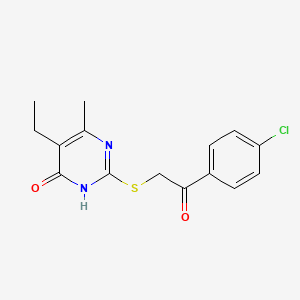

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amines, to introduce or modify functional groups. These reactions are pivotal for tailoring the compounds for specific biological activities and physicochemical properties. The chemical reactivity is influenced by the electron distribution within the molecule, as indicated by theoretical calculations and experimental findings (Ogurtsov & Rakitin, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor plays a crucial role in neural signaling and plasticity. Its GluN2B subunit is particularly important for the regulation of synaptic plasticity and memory function.

Mode of Action

The compound acts as a GluN2B selective NMDA receptor antagonist . It binds to the GluN2B subunit, preventing excessive stimulation and providing neuroprotective effects . Molecular dynamics simulations have revealed molecular interactions similar to those of phenolic GluN2B antagonists with the ifenprodil binding site .

Result of Action

The compound’s action results in the inhibition of the NMDA receptor’s GluN2B subunit, leading to neuroprotective effects . In a two-electrode voltage clamp experiment, the enantiomers 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols (S)-10a and ®-10a showed higher inhibitory activity than ifenprodil .

Action Environment

The compound’s resistance to glucuronidation could potentially make it more stable in biological environments compared to phenolic GluN2B antagonists.

properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6/c1-22-12-14-25(15-13-22)32-28-27-21-31-36(26-10-6-3-7-11-26)29(27)34-30(33-28)35-18-16-24(17-19-35)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBXAKPRNYVOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)